molecular formula C9H11N B3314517 3-(3-Methyl-2-pyridyl)-1-propene CAS No. 951886-84-3

3-(3-Methyl-2-pyridyl)-1-propene

Cat. No. B3314517
CAS RN: 951886-84-3
M. Wt: 133.19 g/mol
InChI Key: LOWVSGMJBPBFSM-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-pyridyl)-1-propene is a chemical compound that is commonly known as MPTP. This compound has been extensively studied due to its ability to induce Parkinson's disease in humans and animal models. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain.

Mechanism of Action

MPTP is metabolized by monoamine oxidase-B (MAO-B) in astrocytes to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This leads to the selective destruction of dopaminergic neurons in the substantia nigra of the brain, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease is characterized by a decrease in dopamine levels in the striatum of the brain. This leads to the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction, which contributes to the selective destruction of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

MPTP-induced Parkinson's disease is a widely used model for studying the disease's pathophysiology and testing potential therapies. The model is advantageous because it closely mimics the motor symptoms of Parkinson's disease in humans. However, the model has limitations, including the fact that it only models the motor symptoms of the disease and does not fully capture the non-motor symptoms.

Future Directions

Future research on MPTP should focus on developing new therapies for Parkinson's disease. This could involve the development of drugs that target the mitochondrial dysfunction and oxidative stress caused by MPTP. Additionally, future research should focus on developing new models for Parkinson's disease that capture the non-motor symptoms of the disease. Finally, research should focus on identifying new neurotoxins that can selectively destroy dopaminergic neurons, which could lead to the development of new models for Parkinson's disease.

Scientific Research Applications

MPTP has been extensively studied as a model for Parkinson's disease. The compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP-induced Parkinson's disease is a widely used model for studying the disease's pathophysiology and testing potential therapies.

properties

IUPAC Name

3-methyl-2-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-5-9-8(2)6-4-7-10-9/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWVSGMJBPBFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295994
Record name 3-Methyl-2-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951886-84-3
Record name 3-Methyl-2-(2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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